![molecular formula C17H20BNO4 B13984629 3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid CAS No. 330794-32-6](/img/structure/B13984629.png)
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: This can be achieved through the reaction of phenylboronic acid with appropriate substituents under controlled conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenylboronic acid derivatives.
Applications De Recherche Scientifique
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases and kinases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Propriétés
Numéro CAS |
330794-32-6 |
|---|---|
Formule moléculaire |
C17H20BNO4 |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
[3-methoxy-4-[methyl(3-phenylpropanoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C17H20BNO4/c1-19(17(20)11-8-13-6-4-3-5-7-13)15-10-9-14(18(21)22)12-16(15)23-2/h3-7,9-10,12,21-22H,8,11H2,1-2H3 |
Clé InChI |
PBXIYDYQABMHPS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)N(C)C(=O)CCC2=CC=CC=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


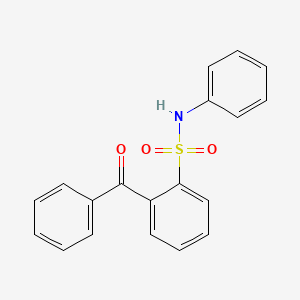
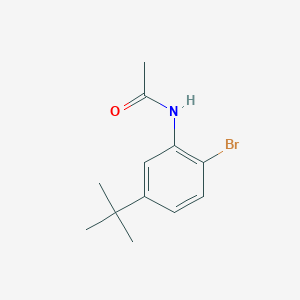
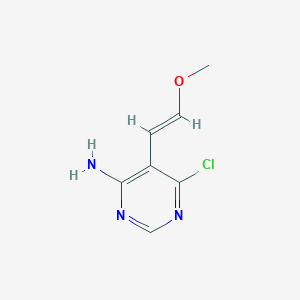
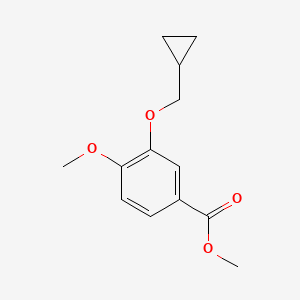
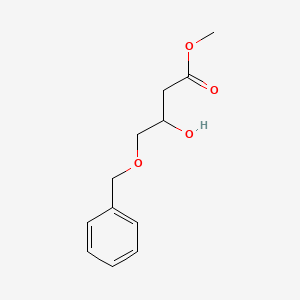
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
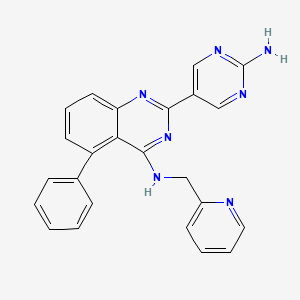
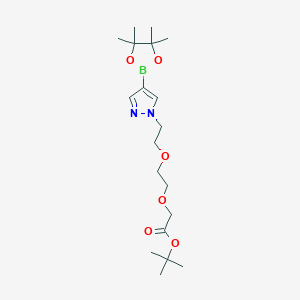
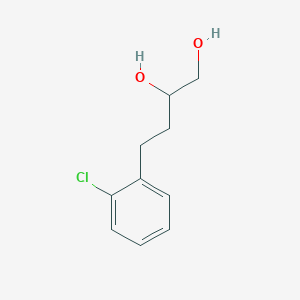
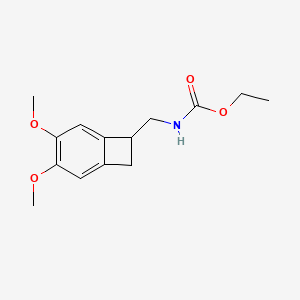
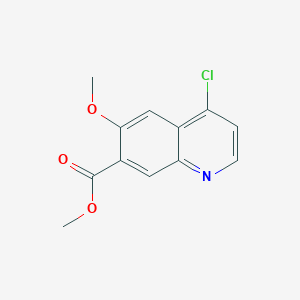
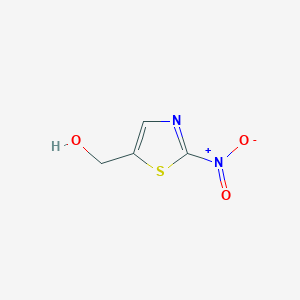
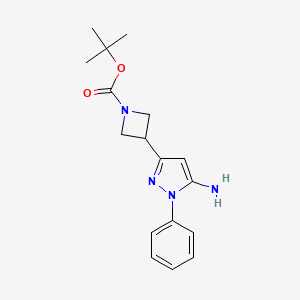
![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
